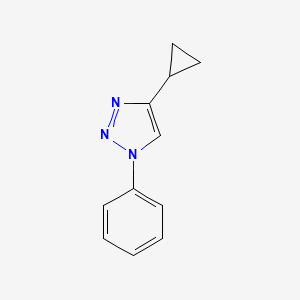

4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-11(12-13-14)9-6-7-9/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYOJGGWQAHKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 1 Phenyl 1h 1,2,3 Triazole and Derivatives

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal reaction often yields a mixture of regioisomers, the advent of metal catalysis has provided a robust solution for achieving high regioselectivity. organic-chemistry.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole Core Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click reaction," a term coined by K. B. Sharpless, due to its reliability, high yield, and specificity. organic-chemistry.orgwikipedia.orgbohrium.com This reaction unites organic azides, such as phenyl azide, with terminal alkynes, like cyclopropylacetylene (B33242), to exclusively afford 1,4-disubstituted 1,2,3-triazoles. nih.govthieme-connect.de The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process. organic-chemistry.orgjetir.org

Scheme 1: CuAAC Synthesis of this compound

The efficiency of the CuAAC reaction for synthesizing the this compound core is highly dependent on the specific reaction conditions. Key parameters for optimization include the source of the active Cu(I) catalyst, the choice of ligands to stabilize the copper ion, and the solvent system.

Catalyst Systems: The active catalytic species is Cu(I), which can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). wikipedia.orgbeilstein-journals.org However, a more common and often more effective method involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. wikipedia.orgbeilstein-journals.org Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose. nsf.govnih.gov This approach is advantageous as it prevents the oxidation of the active Cu(I) species during the reaction. beilstein-journals.org Some studies have also explored the use of copper(0) metal, which is oxidized to the active Cu(I) state under reaction conditions. beilstein-journals.org

Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing disproportionation and oxidation, and enhancing the reaction rate. thieme-connect.de Nitrogen-containing ligands are commonly employed. For instance, hydroquinidine-1,4-phthalazinediyl diether ((DHQD)2PHAL) has been shown to facilitate the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature in water. thieme-connect.de N-heterocyclic carbene (NHC) complexes of copper have also proven to be highly efficient catalysts, particularly for reactions involving sterically hindered substrates. organic-chemistry.orgnih.gov

Solvent Systems: The CuAAC reaction is renowned for its compatibility with a wide range of solvents, including aqueous systems. organic-chemistry.orgnih.gov Water or mixtures of water and alcohols (e.g., t-BuOH/H₂O) are favored, especially when using the CuSO₄/sodium ascorbate system. beilstein-journals.org Organic solvents such as acetonitrile, THF, and toluene (B28343) are also frequently used, particularly with CuI or CuBr catalysts, often in the presence of a base. beilstein-journals.org The choice of solvent can influence reaction rates and yields.

Table 1: Illustrative Optimization of CuAAC Reaction Conditions

| Entry | Copper Source | Ligand/Additive | Solvent | Temperature | Yield (%) |

| 1 | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH | Room Temp | High |

| 2 | CuI | DIPEA | CH₃CN | Room Temp | Good |

| 3 | CuBr | NEt₃ | Acetonitrile | 60°C | Moderate |

| 4 | Cu(OAc)₂·H₂O | Sodium Ascorbate | DMF | Room Temp | High thieme-connect.de |

| 5 | Cu Powder/Ag₂O | NHC-based ligand | Neat | Room Temp | Excellent nih.gov |

The CuAAC reaction demonstrates a broad substrate scope, tolerating a wide variety of functional groups on both the azide and alkyne components. organic-chemistry.orgjetir.org For the synthesis of the target compound, the reactants are cyclopropylacetylene and phenyl azide.

Cyclopropyl-substituted Alkynes: The cyclopropyl (B3062369) group is generally well-tolerated in CuAAC reactions. Its small, strained ring structure does not typically present significant steric hindrance that would impede the cycloaddition process.

Phenyl Azides: Phenyl azide and its derivatives are common substrates in CuAAC reactions. However, the electronic nature of substituents on the phenyl ring can influence reaction rates. Research indicates that reactions involving phenyl azide may proceed more slowly than those with benzyl (B1604629) azide. researchgate.net Sterically hindered azides can also pose a challenge, though the use of specialized catalysts, such as certain NHC-copper complexes, can overcome this limitation. organic-chemistry.org A primary limitation of the CuAAC is its restriction to terminal alkynes, as internal alkynes are unreactive under these conditions. nih.govmdpi.com

To enhance efficiency and safety, tandem or one-pot procedures are highly advantageous as they circumvent the need to isolate potentially unstable azide intermediates. thieme-connect.denih.gov In the context of synthesizing this compound, a tandem approach could involve the in situ generation of phenyl azide from aniline, followed by the immediate CuAAC reaction with cyclopropylacetylene.

Alternative Metal-Catalyzed Cycloaddition Reactions (e.g., Silver(I)-catalyzed, Zinc(II)-catalyzed)

While copper is the preeminent catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles, other metals have been explored as alternatives. nih.gov

Silver(I)-Catalyzed Cycloaddition: Silver(I) salts, such as silver chloride (AgCl), have been shown to catalyze the azide-alkyne cycloaddition (AgAAC) to regioselectively produce 1,4-disubstituted triazoles. wikipedia.orgroyalsocietypublishing.orgmdpi.com The mechanism is thought to be similar to that of the CuAAC. wikipedia.org The reaction can be performed under mild conditions, for instance, using 10 mol% of AgCl in water at room temperature. mdpi.com The catalytic activity can be influenced by the counter-ion of the silver salt and the solvent system. royalsocietypublishing.orgnih.gov For example, a mixture of acetone (B3395972) and water has been found to be effective. nih.gov

Zinc(II)-Catalyzed Cycloaddition: Zinc(II) acetate (B1210297) (Zn(OAc)₂) has been developed as an inexpensive and environmentally friendly catalyst for the azide-alkyne cycloaddition in water. rsc.orgresearchgate.net This method can be used for the synthesis of both 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles from terminal and internal alkynes, respectively. rsc.org Heterogeneous catalysts, such as charcoal impregnated with zinc, have also been successfully employed, offering the advantage of easy recovery and recycling. researchgate.net

Table 2: Comparison of Alternative Metal Catalysts for 1,4-Disubstituted 1,2,3-Triazole Synthesis

| Catalyst System | Typical Substrates | Regioselectivity | Key Advantages |

| Silver(I) Chloride (AgCl) | Terminal Alkynes, Organic Azides | 1,4-isomer mdpi.com | Copper-free alternative, mild conditions mdpi.comnih.gov |

| Zinc(II) Acetate (Zn(OAc)₂) | Terminal & Internal Alkynes, Organic Azides | 1,4-isomer (from terminal) rsc.org | Inexpensive, environmentally friendly, works in water rsc.orgresearchgate.net |

| Zinc on Charcoal (Zn/C) | Aryl Alkynes, Organic Azides | 1,4-isomer (from terminal) researchgate.net | Heterogeneous, recyclable catalyst researchgate.net |

Synthesis of 1,5-Disubstituted 1,2,3-Triazole Regioisomers

While CuAAC and related reactions reliably produce the 1,4-isomer, accessing the alternative 1,5-disubstituted regioisomer, such as 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole, requires different catalytic systems. nih.govnih.gov The synthesis of 1,5-triazoles is generally considered more challenging. researchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The most established method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). wikipedia.orgnih.govnih.gov Unlike CuAAC, which is limited to terminal alkynes, RuAAC can proceed with both terminal and internal alkynes. wikipedia.orgacs.org Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes (e.g., [Cp*RuCl]₄) are effective for this transformation. acs.orgbohrium.com The proposed mechanism for RuAAC does not involve ruthenium acetylide intermediates, which distinguishes it from the copper-catalyzed pathway. wikipedia.org

Other Methods: Alternative strategies for synthesizing 1,5-triazoles have also been developed. Zinc-mediated reactions have been reported to work at room temperature for a wide range of substrates, providing a mild method for the regioselective formation of 1,5-substituted 1,2,3-triazoles. acs.org Additionally, base-promoted methods, such as those using sodium tert-butoxide (NaOtBu), can facilitate the synthesis of 1,5-disubstituted triazoles, sometimes through a C-C bond cleavage process on a more substituted triazole precursor. researchgate.net Iron(III) chloride (FeCl₃) has also been employed as a Lewis acid catalyst in ionic liquids for the synthesis of 1,5-disubstituted triazoles from azides and nitro-olefins. researchgate.net

Metal-Free and Non-Click Synthetic Approaches

While metal-catalyzed cycloadditions are highly efficient, the development of metal-free synthetic routes is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications.

Cycloaddition Reactions of Azides with Alternative Alkyne Equivalents or Precursors

The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed under thermal conditions without a metal catalyst, though it often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. nih.govorientjchem.org For the synthesis of this compound, this would involve the direct reaction of phenylazide with cyclopropylacetylene. The regioselectivity in such thermal cycloadditions can be influenced by the electronic and steric properties of the substituents on both the azide and the alkyne.

Modern metal-free approaches often utilize activated alkyne equivalents or precursors to achieve higher reactivity and selectivity under milder conditions. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) employs strained cyclooctynes, which react rapidly with azides without the need for a catalyst. While not directly applicable to the synthesis of the target compound, the principles of activating the alkyne partner are relevant.

One-Pot Multicomponent Reactions for Triazole Ring Formation

One-pot multicomponent reactions (MCRs) offer a streamlined and atom-economical approach to the synthesis of complex molecules like 1,2,3-triazoles from simple starting materials in a single synthetic operation. chapman.eduacgpubs.orgnih.gov These reactions often involve the in situ generation of one of the reactive species, such as the organic azide.

For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a common one-pot strategy involves the reaction of an aryl halide, sodium azide, and a terminal alkyne in the presence of a copper catalyst. acgpubs.org In the case of this compound, this would translate to a three-component reaction between an aryl halide (e.g., iodobenzene (B50100) or bromobenzene), sodium azide, and cyclopropylacetylene. The reaction typically proceeds via the initial copper-catalyzed formation of phenylazide, which then undergoes a subsequent CuAAC with cyclopropylacetylene.

Table 2: Illustrative One-Pot Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

| Parameter | Value | Reference |

| Starting Materials | Aryl Halide, Sodium Azide, Terminal Alkyne | acgpubs.org |

| Catalyst System | CuI / Ligand (e.g., D-glucosamine) | acgpubs.org |

| Base | KOH | acgpubs.org |

| Solvent | DMF/H₂O | acgpubs.org |

| Temperature | Room Temperature to 90 °C | acgpubs.org |

| Product | 1,4-Disubstituted 1,2,3-Triazole | - |

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence, which is a highly valuable strategy for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The stable and aromatic nature of the 1,2,3-triazole ring makes it an excellent platform for such modifications.

Introduction of Aromatic Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of triazole synthesis, this reaction can be employed to introduce aryl or other substituents onto a pre-formed triazole core. A common approach involves the synthesis of a halo-substituted triazole, which can then undergo a palladium-catalyzed cross-coupling with a boronic acid or its derivative. rsc.org

For the synthesis of this compound, one could envision a synthetic route starting from a 4-halo-1-phenyl-1H-1,2,3-triazole. This intermediate could then be coupled with cyclopropylboronic acid or a related cyclopropylboron species to install the cyclopropyl group at the 4-position of the triazole ring. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.orgmdpi.com

Table 3: General Conditions for Suzuki-Miyaura Cross-Coupling on a Halo-Triazole Scaffold

| Parameter | Value | Reference |

| Substrates | 4-Halo-1-phenyl-1H-1,2,3-triazole, Cyclopropylboronic acid | rsc.orgnih.gov |

| Catalyst | Palladium(0) or Palladium(II) complex | mdpi.com |

| Ligand | Phosphine-based (e.g., PPh₃) or N-heterocyclic carbene (NHC) | rsc.org |

| Base | K₃PO₄, Cs₂CO₃, or other inorganic bases | mdpi.com |

| Solvent | Dioxane, Toluene, or aqueous mixtures | mdpi.com |

| Temperature | 60-100 °C | nih.gov |

Functionalization of Peripheral Moieties Post-Triazole Formation

Once the core this compound structure is assembled, further diversification can be achieved by functionalizing the peripheral phenyl or cyclopropyl groups. For instance, if the phenyl group contains a suitable handle, such as a halogen or a boronic ester, it can be subjected to a variety of cross-coupling reactions to introduce additional substituents. Similarly, C-H activation strategies could potentially be employed to directly functionalize the aromatic C-H bonds of the phenyl ring. mdpi.com

The functionalization of the triazole ring itself, beyond the initial substitution pattern, is also an area of active research. researchgate.net While direct C-H functionalization of the triazole ring can be challenging, post-click modification strategies are continuously being developed to expand the chemical space accessible from these versatile heterocyclic scaffolds. nih.gov

Mechanistic Investigations of 4 Cyclopropyl 1 Phenyl 1h 1,2,3 Triazole Formation and Reactivity

Elucidation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and high regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. researchgate.netsemanticscholar.org The synthesis of 4-cyclopropyl-1-phenyl-1H-1,2,3-triazole from phenyl azide (B81097) and cyclopropylacetylene (B33242) via CuAAC proceeds through a well-studied mechanistic pathway. This reaction is significantly faster and more selective than the uncatalyzed thermal Huisgen cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The catalytic cycle of CuAAC is initiated by the reaction of a copper(I) source with the terminal alkyne, cyclopropylacetylene. This step is crucial as it forms a copper acetylide intermediate, which is the key reactive species in the cycloaddition. nih.gov The coordination of the alkyne to the copper(I) center significantly increases the acidity of the terminal proton, facilitating its removal to form the σ-acetylide. nih.gov While mononuclear copper acetylides were initially proposed, kinetic and computational studies suggest that dinuclear copper acetylide complexes may be involved and represent the kinetically favored pathway. rsc.orgnih.gov These intermediates act as the nucleophilic component in the subsequent step. The formation of the copper acetylide is considered a facile and often exothermic process. nih.gov

The exclusive formation of the 1,4-disubstituted isomer, this compound, is a defining characteristic of the CuAAC reaction. semanticscholar.orgnih.govias.ac.in The mechanism dictates this high regioselectivity. After the formation of the copper acetylide, the organic azide (phenyl azide) coordinates to the copper center. The key carbon-nitrogen bond formation occurs between the nucleophilic terminal carbon of the acetylide and the electrophilic terminal nitrogen atom of the azide. nih.govresearchgate.net This leads to the formation of a six-membered copper-containing intermediate, a metallacycle. organic-chemistry.org Subsequent rearrangement and reductive elimination from this intermediate generate a 5-cuprated triazole species. researchgate.net The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net The entire process is a sequence of discrete steps rather than a concerted cycloaddition, which accounts for the high degree of regiochemical control. nih.gov

Mechanistic Aspects of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This reaction employs ruthenium(II) catalysts, most commonly containing a pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). acs.orgnih.gov Unlike the copper-catalyzed counterpart, the RuAAC mechanism does not proceed through a terminal metal acetylide. Instead, ruthenium catalysts activate the alkyne via π-complexation. nih.gov This activation promotes the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide, leading to the opposite regioselectivity compared to CuAAC. nih.gov

The regioselectivity of the RuAAC reaction, which predominantly yields the 1,5-isomer, is governed by a combination of electronic and steric factors. nih.govnumberanalytics.com

Electronic Effects : The electronic properties of the substituents on both the alkyne and the azide can influence the reaction outcome. nih.gov The ruthenium center activates the alkyne, and the subsequent oxidative cyclization with the azide proceeds in a way that is electronically favored to form the 1,5-disubstituted product. numberanalytics.comnumberanalytics.com

Steric Effects : Steric hindrance plays a crucial and sometimes overriding role in determining the regioselectivity of RuAAC. numberanalytics.comnih.gov While typically yielding 1,5-triazoles, studies have shown that when sterically demanding, bulky azides are used, the reaction can be forced to produce the 1,4-disubstituted isomer instead. rsc.orgresearchgate.net This reversal suggests that significant steric clash in the transition state leading to the 1,5-isomer can make the pathway to the 1,4-isomer more favorable. rsc.org The size and shape of the ligands on the ruthenium catalyst also contribute to the steric environment, influencing the accessibility of different reaction pathways. numberanalytics.com

| Factor | Influence on Regioselectivity | Typical Outcome | Outcome with Bulky Substituents |

|---|---|---|---|

| Electronic Effects | Governs the inherent preference for the oxidative cyclization pathway. | 1,5-disubstituted triazole | Can be overridden by steric effects. |

| Steric Effects | Steric hindrance can block the favored reaction pathway, forcing an alternative. | 1,5-disubstituted triazole | Mixture of isomers or exclusive formation of 1,4-disubstituted triazole. rsc.org |

Investigations into Other Cycloaddition Mechanisms (e.g., metal-free, organocatalyzed)

Beyond metal-catalyzed routes, 1,2,3-triazoles can be synthesized through metal-free and organocatalyzed pathways. The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne generally requires harsh conditions, such as high temperatures, and lacks regioselectivity, producing mixtures of 1,4- and 1,5-isomers. nih.gov

To overcome these limitations, organocatalytic methods have been developed as a greener alternative. springerprofessional.dersc.org These reactions often rely on the activation of a carbonyl compound to form a reactive enamine or enolate intermediate in the presence of a secondary amine catalyst like pyrrolidine (B122466) or diethylamine. rsc.org For instance, active methylene (B1212753) compounds can react with organic azides in the presence of an amine catalyst to furnish substituted 1,2,3-triazoles with high regioselectivity. rsc.orgresearchgate.net The mechanism involves the formation of an enamine from the active methylene compound, which then acts as the nucleophile, attacking the azide. A subsequent cyclization and elimination of the amine catalyst yields the triazole product. rsc.org These methods expand the toolkit for triazole synthesis, avoiding residual metal contamination. springerprofessional.de

Reaction Mechanism of Derivatization and Functionalization Reactions

The 1,2,3-triazole ring, once formed, is generally stable but can be subjected to various derivatization and functionalization reactions. A notable class of reactions involves the denitrogenative transformation of NH-1,2,3-triazoles. These reactions are typically initiated by the activation of the triazole through N-acylation. rsc.org The resulting N-acylated 1,2,3-triazole is a key intermediate that can undergo acid-mediated ring opening. This process leads to the elimination of molecular nitrogen (N₂) and the formation of a vinyl cation intermediate. This highly reactive intermediate can then participate in a variety of subsequent reactions, including cyclizations or capture by heteroatoms, to form diverse nitrogen-containing heterocycles and functionalized N-alkenyl compounds. rsc.org

Direct C-H functionalization is another powerful strategy for derivatizing the triazole core. For example, palladium-catalyzed direct arylation at the C-5 position of the triazole ring allows for the introduction of aryl groups without pre-functionalization, offering an atom-economical route to more complex triazole derivatives. organic-chemistry.org

Amidation Pathways of Carboxylic Acid Derivatives

The conversion of carboxylic acid derivatives of this compound into amides is a key transformation for introducing functional diversity. While specific mechanistic studies on the amidation of a carboxylic acid derivative at the 4- or 5-position of this compound are not extensively detailed in the reviewed literature, the general principles of amide bond formation from carboxylic acids can be applied. These reactions typically proceed through the activation of the carboxylic acid group to enhance its electrophilicity, followed by nucleophilic attack by an amine.

Common methods for the amidation of heterocyclic carboxylic acids involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This method is highly efficient but may not be suitable for substrates with acid-sensitive functional groups.

A plausible mechanistic pathway for the amidation of a triazole carboxylic acid would involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is treated with a coupling agent or converted to an acyl chloride.

Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer and Elimination: Proton transfer and elimination of the leaving group (e.g., dicyclohexylurea, chloride) yields the stable amide product.

While detailed kinetic and computational studies specific to this compound carboxylic acid derivatives are scarce, the amidation of other substituted 1,2,3-triazole carboxylic acids has been reported, suggesting these general pathways are applicable. ubaya.ac.idrsc.orgbohrium.com

Arylation Mechanisms at the Triazole Core (e.g., C-5 Arylation)

The direct arylation of the C-H bonds of the triazole core represents a powerful and atom-economical method for the synthesis of multi-substituted triazoles. The C-5 position of 1,4-disubstituted 1,2,3-triazoles, such as this compound, is particularly amenable to palladium-catalyzed direct arylation. acs.orgnih.govnih.gov

Mechanistic investigations, including experimental and computational studies, suggest that the Pd-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles likely proceeds through an electrophilic mechanism rather than a concerted metalation-deprotonation (CMD) pathway. acs.orgnih.gov Key evidence for this includes the observation that electron-rich triazoles exhibit higher reactivity in competitive kinetic studies. acs.org

A proposed catalytic cycle for the Pd-catalyzed C-5 arylation is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Coordination: The triazole substrate coordinates to the Pd(II) complex.

Electrophilic Palladation/Deprotonation: The C-5 position of the triazole undergoes electrophilic attack by the palladium center, with subsequent deprotonation by a base, leading to the formation of a triazolyl-palladium intermediate. This step is often considered the rate-determining step.

Reductive Elimination: The aryl and triazolyl groups on the palladium center undergo reductive elimination to form the C-C bond of the arylated triazole product and regenerate the Pd(0) catalyst.

Computational studies using density functional theory (DFT) have provided further support for this mechanism, rationalizing the observed regioselectivity for C-5 arylation. nih.govacs.org The regioselectivity is attributed to the higher nucleophilicity of the C-5 position compared to the C-4 position in N-aryl substituted 1,2,3-triazoles. acs.org

Below are tables summarizing the reaction conditions and yields for the C-5 arylation of various 1,4-disubstituted 1,2,3-triazoles, which serve as a model for the reactivity of this compound.

| Entry | Triazole Substrate | Aryl Bromide | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenyl-4-methyl-1H-1,2,3-triazole | 4-Bromotoluene | 85 |

| 2 | 1-Phenyl-4-methyl-1H-1,2,3-triazole | 4-Bromoanisole | 82 |

| 3 | 1-Phenyl-4-methyl-1H-1,2,3-triazole | 4-Bromobenzonitrile | 91 |

| 4 | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | Phenyl bromide | 88 |

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Tris(o-tolyl)phosphine | Cs₂CO₃ | Toluene (B28343) | 110 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 |

| PdCl₂(PPh₃)₂ | - | KOAc | DMA | 130 |

| Pd/C | - | Na₂CO₃ | NMP | 140 |

Advanced Structural Characterization and Spectroscopic Analysis

Confirming Regiochemistry and Stereochemistry of the Triazole Ring and Cyclopropyl (B3062369) Moiety

The synthesis of 1,2,3-triazoles from azides and terminal alkynes can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The use of a copper(I) catalyst in the azide-alkyne cycloaddition reaction, however, is well-established to selectively produce the 1,4-disubstituted isomer. nih.gov The stereochemistry of the cyclopropyl and phenyl groups is achiral in this context, and thus the primary focus of the structural analysis is the confirmation of the 1,4-substitution pattern on the triazole ring.

NMR spectroscopy is an indispensable tool for the structural characterization of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole in solution. A comprehensive analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR data provides unambiguous evidence for the connectivity of the atoms and the regiochemistry of the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that correspond to the different chemical environments of the protons and carbons in the molecule. The regiochemistry is primarily confirmed by the chemical shift of the triazole proton (H-5) and the carbon atoms of the triazole ring (C-4 and C-5). For 1,4-disubstituted 1,2,3-triazoles, the triazole proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum, while the ¹³C NMR spectrum shows distinct signals for the substituted (C-4) and unsubstituted (C-5) carbons of the triazole ring. nih.gov

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the triazole ring proton (H-5) typically in the range of δ 7.5-8.5 ppm. The protons of the phenyl group will appear as multiplets in the aromatic region (δ 7.2-7.8 ppm), and the protons of the cyclopropyl group will be observed in the aliphatic region (δ 0.8-2.2 ppm), with the methine proton appearing as a multiplet and the methylene (B1212753) protons also as multiplets.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the C-4 and C-5 carbons of the triazole ring are expected to resonate at approximately δ 145-150 ppm and δ 118-125 ppm, respectively. The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), while the cyclopropyl carbons will be found in the aliphatic region (methine carbon around δ 5-15 ppm and methylene carbons around δ 0-10 ppm).

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.90 | s | H-5 (triazole) |

| ~7.75 | m | H-2', H-6' (phenyl) |

| ~7.50 | m | H-3', H-4', H-5' (phenyl) |

| ~2.05 | m | H-cyclopropyl (methine) |

| ~1.05 | m | H-cyclopropyl (methylene) |

| ~0.90 | m | H-cyclopropyl (methylene) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

| ~148.0 | C-4 (triazole) |

| ~137.0 | C-1' (phenyl) |

| ~129.5 | C-3', C-5' (phenyl) |

| ~128.5 | C-4' (phenyl) |

| ~120.5 | C-2', C-6' (phenyl) |

| ~119.0 | C-5 (triazole) |

| ~8.0 | C-cyclopropyl (methine) |

| ~6.5 | C-cyclopropyl (methylene) |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen environments within the 1,2,3-triazole ring. rsc.orgrsc.org The three distinct nitrogen atoms (N-1, N-2, and N-3) of the triazole ring resonate at characteristic chemical shifts, which are sensitive to the substitution pattern. For a 1,4-disubstituted 1,2,3-triazole like this compound, the ¹⁵N chemical shifts, typically referenced to nitromethane, are expected in the regions of -10 to -20 ppm for N-2, -40 to -50 ppm for N-3, and -130 to -140 ppm for N-1. rsc.orgrsc.org These values are distinct from those expected for a 1,5-disubstituted isomer, thus providing definitive evidence for the regiochemistry.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignments made from 1D NMR spectra. ncl.res.innih.gov

HSQC: This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show correlations between the triazole proton (H-5) and its attached carbon (C-5), as well as correlations for the protons and carbons of the phenyl and cyclopropyl groups.

The synthesis of this compound via the CuAAC reaction can sometimes result in trace amounts of paramagnetic copper(II) species remaining in the final product, even after purification. The presence of these paramagnetic impurities can have a significant effect on the ¹³C NMR spectrum, leading to broadening of the signals of carbon atoms that are in close proximity to the copper ion. nih.gov The triazole ring carbons (C-4 and C-5) are particularly susceptible to this effect due to the coordinating ability of the triazole nitrogens. This phenomenon can be a useful diagnostic tool to indicate the presence of residual copper and can explain a lack of resolution in the ¹³C NMR spectrum of the triazole ring carbons.

Single-crystal X-ray diffraction (XRD) provides the most definitive evidence for the solid-state structure of a molecule, including its regiochemistry and conformation. nih.govnih.gov An XRD analysis of a suitable crystal of this compound would unequivocally confirm the 1,4-disubstitution pattern of the triazole ring by precisely determining the positions of all atoms and the bond connectivity.

The crystal structure would also reveal important conformational details, such as the dihedral angle between the phenyl ring and the triazole ring. In similar structures, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the phenyl and triazole rings are not coplanar, exhibiting a significant dihedral angle. nih.gov The solid-state packing of the molecules, influenced by intermolecular interactions, would also be elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is an indispensable tool for the identification of functional groups and for gaining insights into the conformational arrangement of a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, probes the vibrational modes of a molecule, yielding a unique spectral fingerprint.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups: the 1,2,3-triazole ring, the phenyl group, and the cyclopropyl moiety.

The presence of the cyclopropyl group is also evidenced by distinct vibrational frequencies. The C-H stretching vibrations of the methylene groups in the cyclopropyl ring are typically observed at higher frequencies, often above 3000 cm⁻¹. The ring deformation or "breathing" modes of the cyclopropyl ring are also characteristic and are expected to appear in the fingerprint region.

The phenyl group attached to the triazole ring exhibits its own set of characteristic vibrations. These include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations, which are observed in the 1600-1450 cm⁻¹ region.

A detailed assignment of the expected vibrational frequencies for this compound is presented in the interactive data table below.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| C-H Stretch | Cyclopropyl Ring | > 3000 |

| C=C Stretch | Phenyl Ring | 1600 - 1450 |

| >C=N Stretch | Triazole Ring | 1562 - 1598 |

| C-N Stretch | Triazole Ring | 1313 - 1365 |

| Ring Deformation | Cyclopropyl Ring | Fingerprint Region |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the unambiguous validation of the molecular formula of a compound.

For this compound, the expected molecular formula is C₁₁H₁₁N₃. The theoretical monoisotopic mass of this compound can be calculated with high precision. HRMS analysis of this compound would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is in very close agreement with the calculated theoretical value. The high accuracy of the mass measurement, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, further confirming the connectivity of the atoms within the molecule.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃ |

| Theoretical Monoisotopic Mass | 185.0953 |

| Expected [M+H]⁺ Ion (m/z) | 186.1031 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum computational chemistry, used to investigate the electronic structure and properties of molecules. dnu.dp.ua DFT calculations for 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole would provide fundamental insights into its geometry, stability, and reactivity. Such calculations are typically performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.commasterorganicchemistry.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations would determine the specific energy values for these orbitals for this compound. In related 1-phenyl-1H-1,2,3-triazole derivatives, the HOMO is often distributed across the triazole and phenyl rings, while the LUMO's location can be influenced by the substituent at the 4-position. nih.govresearchgate.net Analysis of the molecular orbital surfaces would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic 1,4-Disubstituted 1,2,3-Triazole (Note: This table is an example of the type of data generated by DFT calculations and does not represent actual calculated values for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

For this compound, the key rotational degrees of freedom are the C-C bond connecting the cyclopropyl (B3062369) group to the triazole ring and the N-C bond connecting the phenyl group. The analysis would reveal the preferred orientation of these rings, which is influenced by a balance of steric hindrance and electronic effects like conjugation. Understanding the conformational landscape is crucial for predicting how the molecule might fit into a biological receptor's active site. escholarship.org

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. core.ac.uk

Theoretical IR Spectra: Vibrational frequencies can be calculated to predict the positions of absorption bands in the infrared (IR) spectrum. These theoretical spectra help in the assignment of experimental peaks to specific molecular motions, such as C-H stretches of the phenyl and cyclopropyl groups, and N=N or C=N stretches within the triazole ring. nih.gov

Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, this would predict the chemical shifts for the unique protons and carbons of the phenyl, cyclopropyl, and triazole moieties. Comparing these theoretical values with experimental NMR data serves as a powerful tool for structural confirmation. researchgate.net

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Phenyl-Triazole Structure (Note: This table illustrates the comparison format. Data is hypothetical and not specific to this compound.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Triazole-H | 8.15 | 8.08 |

| Phenyl-H (ortho) | 7.70 | 7.65 |

| Phenyl-H (meta) | 7.55 | 7.51 |

| Phenyl-H (para) | 7.48 | 7.45 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent or near a biological membrane. researchgate.net

For this compound, an MD simulation would reveal how the phenyl and cyclopropyl groups rotate and flex at physiological temperatures. It would also show how the molecule interacts with solvent molecules (e.g., water), including the formation of transient hydrogen bonds or hydrophobic interactions. nih.gov This information is critical for understanding its solubility, stability, and how it approaches a potential binding partner. nih.gov

In Silico Studies of Molecular Interactions

In silico techniques are used to predict how a molecule might interact with a biological target, a critical step in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. nih.govijper.org

For this compound, docking studies would be performed against a specific protein target to predict its binding affinity and pose. The simulation would place the triazole derivative into the protein's active site in numerous possible conformations and orientations, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. nih.gov The results can identify key amino acid residues that interact with the phenyl, cyclopropyl, or triazole parts of the molecule, providing a hypothesis for its mechanism of action that can be tested experimentally. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Cycloaddition Mechanisms

Theoretical investigations into the 1,3-dipolar cycloaddition for forming 1,2,3-triazoles typically employ DFT to map the potential energy surface of the reaction. nih.gov These studies help in understanding whether the reaction proceeds through a concerted mechanism, where the two new covalent bonds are formed simultaneously, or a stepwise mechanism involving a diradical intermediate. For many 1,2,3-triazole formations, a concerted, albeit often asynchronous, mechanism is favored. beilstein-journals.org

Interactive Data Table: Hypothetical Transition State Parameters for the Formation of this compound

The following table is a hypothetical representation of data that would be generated from a computational study. These values are for illustrative purposes only and are not based on published research for this specific compound.

| Parameter | Hypothetical Value | Description |

| Activation Energy (kcal/mol) | 15 - 20 | The energy barrier that must be overcome for the reaction to occur. |

| Forming C-N Bond Length (Å) | 2.1 - 2.3 | The distance between the carbon of the cyclopropylacetylene (B33242) and the nitrogen of the phenyl azide (B81097) in the transition state. |

| Forming C-N Bond Length (Å) | 2.0 - 2.2 | The distance between the other carbon of the alkyne and the other terminal nitrogen of the azide in the transition state. |

| Reaction Enthalpy (kcal/mol) | -40 to -50 | The overall energy change of the reaction, indicating an exothermic process. |

Energy Profiles of Derivatization Reactions

Computational studies can also be instrumental in understanding the reactivity of the formed this compound in subsequent derivatization reactions. For instance, if the phenyl or cyclopropyl groups were to be functionalized, or if the triazole ring itself were to participate in further reactions, DFT calculations could model the energy profiles of these transformations. nih.gov

An energy profile maps the energy of the system as it progresses from reactants to products, highlighting the energies of intermediates and transition states. This information is crucial for predicting the feasibility of a reaction, understanding its mechanism, and identifying potential byproducts. For example, a computational study could compare the energy barriers for electrophilic substitution on the phenyl ring versus reactions involving the cyclopropyl group, thereby predicting the most likely site of further chemical modification.

Interactive Data Table: Hypothetical Energy Barriers for Derivatization of this compound

This table presents hypothetical data to illustrate the type of information that would be obtained from computational modeling of derivatization reactions. These are not experimentally verified values for this compound.

| Reaction Type | Functional Group Targeted | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |

| Electrophilic Nitration | Phenyl Ring (para-position) | 25 - 30 | Moderately facile |

| Ring Opening | Cyclopropyl Group | > 50 | High energy barrier, less likely |

| N-Alkylation | Triazole Ring | 20 - 25 | Favorable under suitable conditions |

Derivatization Strategies and Functionalization Chemistry

Modification at the Phenyl Ring

The phenyl group at the N-1 position of the triazole ring provides a readily accessible handle for diversification through established aromatic functionalization methodologies.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. To functionalize the phenyl ring of 4-cyclopropyl-1-phenyl-1H-1,2,3-triazole using this method, a precursor bearing a halogen substituent (e.g., bromine or iodine) on the phenyl ring is typically required. For instance, starting with a (4-bromophenyl)-4-cyclopropyl-1H-1,2,3-triazole, a wide array of aryl, heteroaryl, or vinyl groups can be introduced.

The general conditions for a Suzuki-Miyaura coupling on such a substrate would involve a palladium catalyst, a suitable ligand, a base, and a boronic acid or ester coupling partner. The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of derivatives. While specific examples for the this compound scaffold are not extensively documented in dedicated studies, the successful application of Suzuki-Miyaura couplings on various nitrogen-rich heterocycles and phenyl-substituted pyrimidines suggests a high probability of success for this substrate. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

| 2 | 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

Modification at the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, can undergo functionalization through C-H activation under specific catalytic conditions.

Functionalization via C-H Activation

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. For cyclopropyl groups, palladium- and rhodium-catalyzed C-H activation has been demonstrated, although it often requires a directing group to achieve high regioselectivity and efficiency. nih.gov In the context of this compound, the triazole ring itself or a substituent on the phenyl ring could potentially serve as a directing group.

While the direct C-H activation of the cyclopropyl moiety in this compound has not been specifically reported, related transformations on other cyclopropane-containing molecules provide a basis for potential synthetic routes. For example, palladium-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands, coupling with a range of organoboron reagents. nih.gov

Functionalization of the Triazole Core Itself

The 1,2,3-triazole ring is not merely a linker but can also be an active participant in chemical transformations, allowing for further substitution and derivatization.

Direct Arylation at C-5 Position of 1,2,3-Triazoles

The C-5 position of 1,4-disubstituted 1,2,3-triazoles is amenable to direct arylation through palladium-catalyzed C-H activation. nih.gov This methodology provides a straightforward route to 1,4,5-trisubstituted 1,2,3-triazoles, avoiding the need for pre-functionalized triazoles. For this compound, this reaction would involve coupling with an aryl halide, typically an aryl bromide or iodide, in the presence of a palladium catalyst and a suitable base.

This transformation is generally regioselective for the C-5 position. The reaction conditions are often tolerant of various functional groups on both the incoming aryl halide and the triazole substrate. Studies on a range of 1,4-disubstituted 1,2,3-triazoles have shown that this method is robust and high-yielding. nih.gov

Table 2: Examples of Direct C-5 Arylation of 1,4-Disubstituted 1,2,3-Triazoles

| Entry | Triazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 135 | 92 |

| 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 135 | 85 |

N-Alkylation and N-Acylation Reactions

While the N-1 position of the triazole ring is occupied by the phenyl group, the remaining two nitrogen atoms (N-2 and N-3) are potential sites for further functionalization through alkylation or acylation. However, direct alkylation or acylation of a pre-formed 1,4-disubstituted 1,2,3-triazole is generally not a straightforward process and can lead to the formation of triazolium salts rather than substitution at a neutral nitrogen atom.

More commonly, N-alkylation and N-acylation are performed on NH-1,2,3-triazoles, where a mixture of N-1 and N-2 substituted products is often obtained. The regioselectivity of these reactions is influenced by the nature of the substituent at the C-4 position, the electrophile, and the reaction conditions. For acylation reactions, a preference for the formation of the thermodynamic N-2 isomer has been established. rsc.org While not a direct derivatization of this compound, understanding these principles is crucial for the designed synthesis of N-substituted analogs.

Introduction of Carboxylic Acid Moieties and Subsequent Amidation/Esterification

The derivatization of the this compound scaffold is a key strategy for modifying its physicochemical properties and enabling its conjugation to other molecules. A common and versatile functionalization pathway involves the introduction of a carboxylic acid group, which can then be readily converted into a wide range of amide and ester derivatives.

Introduction of Carboxylic Acid Moieties

Since the core triazole ring is already substituted at the 1- and 4-positions, the introduction of a carboxylic acid group typically targets the phenyl ring. A plausible and effective strategy involves the functionalization of a precursor, such as 1-(4-bromophenyl)-4-cyclopropyl-1H-1,2,3-triazole. This intermediate can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-bromophenylazide and cyclopropylacetylene (B33242). Once the bromo-substituted triazole is obtained, the carboxylic acid can be introduced via several established methods:

Palladium-Catalyzed Carbonylation: This method involves the reaction of the aryl bromide with carbon monoxide in the presence of a palladium catalyst and an alcohol. organic-chemistry.org This directly yields an ester, which can be subsequently hydrolyzed to the desired carboxylic acid. This approach is valued for its broad functional group tolerance. organic-chemistry.org

Lithiation and Carboxylation: This involves a halogen-metal exchange by treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice). Subsequent acidic workup yields the carboxylic acid.

An alternative approach involves building the functional group into the starting materials for the triazole synthesis itself. For instance, a photocatalytic, tricomponent decarboxylative triazolation reaction has been reported that enables the direct conversion of carboxylic acids to triazoles in a single step. nih.govacs.org This could potentially allow for the use of a phenyl-containing carboxylic acid from the outset.

Amidation and Esterification

Once the carboxylic acid derivative, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid, is synthesized, it serves as a versatile intermediate for further derivatization.

Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines to form amides. This reaction is typically facilitated by activating the carboxylic acid with a coupling reagent to form a more reactive intermediate. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net

Esterification: Esters can be formed through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, imidazole (B134444) carbamates can serve as chemoselective esterification reagents, providing a safe and efficient method for converting a wide variety of carboxylic acids to their corresponding esters. organic-chemistry.org

These derivatization reactions are crucial for exploring the structure-activity relationships of the core scaffold and for linking it to other molecular fragments.

Table 1: Representative Derivatization Reactions of the this compound Scaffold This table presents plausible synthetic pathways based on established chemical principles for triazole derivatization.

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product |

| Carbonylation | 1-(4-Bromophenyl)-4-cyclopropyl-1H-1,2,3-triazole | CO, Pd(OAc)₂, dcpp, Methanol | Methyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)benzoate |

| Hydrolysis | Methyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)benzoate | LiOH, THF/H₂O | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid |

| Amidation | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid | Aniline, EDC, HOBt, DMF | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylbenzamide |

| Esterification | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)benzoate |

Synthesis of Hybrid Molecules Incorporating this compound

The 1,2,3-triazole ring is a highly valued linker or scaffold in medicinal chemistry for the synthesis of hybrid molecules. nih.gov Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," allows for the efficient and specific joining of two different molecular fragments under mild conditions. bohrium.comresearchgate.net This strategy can be applied to create novel hybrid structures built around the this compound core.

Two primary strategies are employed for synthesizing such hybrids:

Convergent "Click" Synthesis: In this approach, the triazole ring is formed during the coupling of two larger, distinct molecular fragments. One fragment is functionalized with an alkyne (e.g., cyclopropylacetylene linked to a pharmacophore), and the other with an azide (B81097) (e.g., a phenylazide derivative of a different pharmacophore). The CuAAC reaction covalently links these two building blocks, with the newly formed triazole ring serving as a stable and rigid bridge. This method is highly modular and allows for the rapid generation of diverse libraries of hybrid compounds. nih.govmdpi.com

Post-Triazole Formation Derivatization: This strategy involves first synthesizing a functionalized this compound derivative, as described in section 6.3.3, which is then coupled to a second molecule of interest. For example, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid can be coupled to a pharmacophore containing an amine or alcohol functional group via an amide or ester linkage, respectively. This approach is useful when the functional groups on the target pharmacophore are incompatible with the conditions of the initial triazole-forming reaction.

The resulting hybrid molecules combine the structural features of the parent triazole with those of another pharmacophore, potentially leading to compounds with novel or synergistic biological activities. The triazole linker is not merely a passive spacer; its ability to participate in hydrogen bonding and dipole interactions can significantly influence the compound's binding affinity to biological targets. nih.gov Research has demonstrated the synthesis of numerous 1,2,3-triazole-containing hybrids with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govbohrium.com

Table 2: Strategies for the Synthesis of Hybrid Molecules This table outlines general and plausible strategies for creating hybrid molecules based on the target scaffold.

| Synthesis Strategy | Reactant 1 | Reactant 2 | Key Reaction | Linkage Type | Example Hybrid Product Motif |

| Convergent "Click" Synthesis | Phenylazide-Pharmacophore A | Cyclopropylacetylene-Pharmacophore B | CuAAC | 1,2,3-Triazole | Pharmacophore A-Phenyl-Triazole(Cyclopropyl)-Pharmacophore B |

| Post-Triazole Amidation | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid | Amino-Pharmacophore C | Amide Coupling | Amide | Triazole Core-Benzamide-Pharmacophore C |

| Post-Triazole Esterification | 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzoic acid | Hydroxy-Pharmacophore D | Esterification | Ester | Triazole Core-Benzoate-Pharmacophore D |

Synthetic Applications and Future Research Directions

4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole as a Chemical Building Block

The unique structural arrangement of this compound, combining an aromatic phenyl ring, a strained cyclopropyl (B3062369) group, and a rigid triazole linker, makes it a valuable component in synthetic organic chemistry. The 1,2,3-triazole ring is noted for its stability and its ability to function as a reliable connector in molecular design. tandfonline.com

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The 1,2,3-triazole core itself is often synthesized via MCRs, most notably through the azide-alkyne cycloaddition. researchgate.netorganic-chemistry.org

Once formed, this compound can act as a foundational scaffold for subsequent cascade reactions. The phenyl and cyclopropyl groups, along with the triazole ring itself, offer sites for further functionalization, allowing for the construction of elaborate molecules in a stepwise, efficient manner without the need to isolate intermediates. For instance, the phenyl group can undergo electrophilic substitution, or the cyclopropyl ring can be derivatized to introduce additional complexity.

Table 1: Potential Roles in Advanced Synthetic Reactions

| Reaction Type | Role of this compound | Potential Outcome |

| Multicomponent Reactions (MCRs) | The triazole core is a common product of MCRs, such as those involving aldehydes, nitroalkanes, and azides. acs.org | Efficient, one-pot synthesis of the core triazole scaffold. |

| Cascade Processes | Serves as a stable initial building block for sequential reactions. | Step-efficient synthesis of polycyclic or highly functionalized molecules. |

| Post-MCR Transformations | Acts as a substrate for further modifications after its initial MCR-based synthesis. | Creation of diverse chemical libraries from a common triazole intermediate. |

Construction of Complex Molecular Architectures

The 1,2,3-triazole moiety is an excellent linker for building complex molecular architectures due to its chemical stability and its ability to engage in hydrogen bonding and dipole-dipole interactions. tandfonline.com The 1,4-disubstituted pattern in this compound provides a rigid, linear connection between the phenyl and cyclopropyl substituents. This structural predictability is crucial for applications in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is essential. This scaffold can be used to synthesize molecules like enzyme inhibitors, molecular probes, or specialized polymers where the triazole unit serves to orient the functional phenyl and cyclopropyl groups in a defined three-dimensional space. nih.gov

Integration into Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The 1,2,3-triazole ring is a cornerstone of this field, primarily due to its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

While this compound is the stable product of such a reaction, its synthetic pathway is directly linked to these bioorthogonal methods. The SPAAC reaction, in particular, relies on the use of strained alkynes, such as cyclooctynes, to react with azides without the need for a toxic copper catalyst, making it suitable for use in living cells. acs.orgwebsite-files.com

The cyclopropyl group of the target compound is significant in this context. Strained rings are fundamental to many bioorthogonal reactions. Cyclopropenes, which share the high ring strain of cyclopropanes, have been successfully employed as reagents in bioorthogonal chemistry due to their small size and reactivity. researchgate.netnih.gov The unique electronic properties and inherent strain of the cyclopropyl moiety in this compound make it an interesting structural motif for designing new types of bioorthogonal probes or for studying its influence on the biological interactions of the larger molecule.

Emerging Synthetic Methodologies for Triazole Scaffolds

The synthesis of 1,4-disubstituted 1,2,3-triazoles, the structural class to which this compound belongs, has been revolutionized by modern synthetic methods. The premier method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) (e.g., phenyl azide) and a terminal alkyne (e.g., cyclopropylacetylene).

Table 2: Comparison of Key Synthetic Methods for 1,4-Disubstituted 1,2,3-Triazoles

| Method | Catalyst / Conditions | Key Features | Application Context |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts (e.g., CuSO₄/sodium ascorbate) nih.gov | High regioselectivity for the 1,4-isomer, excellent yields, mild reaction conditions. | General organic synthesis, materials science, drug discovery. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No catalyst; uses a strained alkyne (e.g., cyclooctyne). nih.govacs.org | Bioorthogonal (no cytotoxic copper), fast kinetics. | Chemical biology, in-vivo imaging, labeling of biomolecules. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | High regioselectivity for the 1,5-isomer. | Synthesis of alternative triazole isomers for structural diversity. |

| Metal-Free Multicomponent Synthesis | Organocatalysts (e.g., L-proline) or specific solvents (e.g., HFIP). organic-chemistry.orgacs.org | Avoids metal contamination, utilizes simple starting materials like aldehydes and nitroalkanes. | Green chemistry, synthesis of N-unsubstituted or fully substituted triazoles. |

These methodologies provide a versatile toolkit for chemists to construct the this compound scaffold and its derivatives with high efficiency and control over the molecular structure.

Future Directions in Mechanistic Understanding and Predictive Modeling

While the fundamental mechanism of 1,3-dipolar cycloaddition for triazole synthesis is well-established, future research will likely focus on a more nuanced understanding of how specific substituents influence the reaction. For this compound, key areas for investigation include:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states of its synthesis. This can elucidate the electronic and steric effects of the cyclopropyl and phenyl groups on the reaction's activation energy and regioselectivity.

Reaction Kinetics: Detailed kinetic studies are needed to quantify the impact of the cyclopropyl substituent on the rate of triazole formation compared to other alkyl or aryl groups at the 4-position. This data would be invaluable for optimizing synthetic protocols and for designing new reactions.

By combining advanced computational modeling with empirical kinetic studies, a deeper, predictive understanding of the chemistry of this compound can be achieved, unlocking its full potential as a versatile chemical tool.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole, and how can reaction efficiency be assessed?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For example, reacting cyclopropylacetylene with a phenyl azide precursor under reflux in a THF/water mixture with CuSO₄ and sodium ascorbate as catalysts yields the triazole core. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction efficiency is assessed by monitoring conversion rates via TLC and quantifying yields (typically 50–70%) after purification. Excess reagents or microwave-assisted heating may improve efficiency .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed on a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion. Structure solution uses direct methods in SHELXS or intrinsic phasing in OLEX2, followed by refinement via SHELXL. Key steps include:

- Data Processing : Integrate diffraction patterns using SAINT or similar software.

- Hydrogen Placement : Geometrically fix H-atoms or locate via difference Fourier maps.

- Validation : Check for errors using PLATON (e.g., ADDSYM) and CIF validation tools.

Final structures are visualized using ORTEP for displacement ellipsoids and Mercury for packing diagrams .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent environments (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm, triazole C-H at δ ~7.5–8.5 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 214.0984).

- IR : Stretching vibrations for triazole (C=N ~1600 cm⁻¹) and cyclopropyl (C-C ~1000 cm⁻¹) groups.

Cross-validate with elemental analysis (C, H, N ±0.4%) .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and phenyl substituents influence the reactivity of 1,2,3-triazole cores in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, while the phenyl ring stabilizes intermediates via resonance. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd@click-MNPs/CS) activate the triazole C–H bond. Experimental design:

- Kinetic Studies : Compare reaction rates of substituted triazoles using GC-MS or HPLC.

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict regioselectivity.

- Control Experiments : Test phenyl vs. alkyl-substituted analogs to isolate electronic contributions .

Q. What computational methods elucidate the photolytic decomposition pathways of this compound?

- Methodological Answer : Multiconfigurational methods like CASSCF/CASPT2 map potential energy surfaces (PES) for excited states. Steps include:

- Geometry Optimization : Ground and excited states at the CASSCF(8,7)/6-31G* level.

- Non-Adiabatic Dynamics : Simulate photolysis using trajectory surface hopping (NAMD) to identify conical intersections.

- Key Findings : Triazole ring-opening occurs via N–N bond cleavage in the S₁ state, with cyclopropyl stabilizing transition states .

Q. How can hydrogen bonding interactions of this compound be analyzed experimentally and computationally?

- Methodological Answer :

- NMR Titration : Dissolve the compound in DMSO and CDCl₃; observe downfield shifts in triazole C–H protons (Δδ > 0.5 ppm) upon adding hydrogen-bond acceptors (e.g., D₂O).

- X-Ray Analysis : Measure intermolecular distances (e.g., C–H⋯O/N contacts < 3.0 Å) in crystal structures.

- MD Simulations : Use AMBER or GROMACS to model solvent effects on H-bond networks .

Q. What strategies validate mechanistic pathways in triazole functionalization reactions?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C at the triazole C4 position to track bond formation via 2D NMR.

- Intermediate Trapping : Use low-temperature ESR to detect radical intermediates in oxidative reactions.

- Alternative Synthesis : Confirm product identity by independent routes (e.g., compare spectral data of 9b synthesized via two pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.